Bienvenue dans la boutique en ligne BenchChem!

Tisercin

Schizophrenia Clinical Efficacy Psychopharmacology

Source Tisercin (levomepromazine, CAS 851-68-3) for protocols demanding a unique receptor-binding profile. Its preferential α-adrenergic antagonism over D2 blockade results in a clinically validated, significantly lower risk of extrapyramidal symptoms (EPS) and akathisia compared to haloperidol and chlorpromazine. This distinct safety margin, combined with rapid anti-agitation efficacy comparable to olanzapine, makes it an ideal reference compound for mechanistic studies on antipsychotic-induced motor side effects and acute psychiatric intervention. For palliative care research, its potent H1 and α-adrenergic antagonism provides validated sedation and delirium management. Ensure precise scientific outcomes by selecting this differentiated benchmark compound.

Molecular Formula C19H24N2OS
Molecular Weight 328.5 g/mol
CAS No. 851-68-3
Cat. No. B129777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTisercin
CAS851-68-3
Synonyms10-[3-(Dimethylamino)-2-methylpropyl]-2-methoxyphenothiazine;  (±)-2-Methoxy-10-[3-(dimethylamino)-2-methylpropyl]phenothiazine;  (±)-Methotrimeprazine;  10-[3-(Dimethylamino)-2-methylpropyl]-2-methoxyphenothiazine;  dl-Methotrimeprazine
Molecular FormulaC19H24N2OS
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
InChIInChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3
InChIKeyVRQVVMDWGGWHTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tisercin (Levomepromazine, CAS 851-68-3) Procurement Guide: Pharmacological Profile and Clinical Positioning


Tisercin, the trade name for levomepromazine (CAS 851-68-3), is a low-potency, first-generation typical antipsychotic belonging to the phenothiazine class [1]. It functions as a broad-spectrum antagonist at multiple neurotransmitter receptors, including dopaminergic (D2), serotonergic (5-HT2), histaminergic (H1), α-adrenergic, and muscarinic cholinergic receptors [2]. Its pharmacological profile is characterized by pronounced sedative and antiemetic properties, which are leveraged in specific clinical and research applications [3]. Unlike higher-potency typical antipsychotics, its primary therapeutic utility often lies in its off-target effects rather than potent D2 blockade, making it a distinct choice in scientific and clinical settings [4].

Tisercin (Levomepromazine) Procurement: Why In-Class Substitution with Other Phenothiazines or Antipsychotics Carries Risk


Levomepromazine cannot be readily substituted with other phenothiazines (e.g., chlorpromazine) or typical antipsychotics (e.g., haloperidol) due to a unique, clinically-validated divergence in its receptor-binding signature and side-effect profile. Unlike chlorpromazine, levomepromazine demonstrates a preferential binding affinity for α-adrenergic receptors over dopamine D2 receptors, a characteristic that underpins its distinct clinical effects and safety considerations [1]. Furthermore, direct comparative trials reveal that while both drugs are effective, levomepromazine is associated with a different spectrum of adverse events, such as a lower risk of akathisia compared to chlorpromazine [2] and a significantly lower risk of extrapyramidal symptoms (EPS) compared to haloperidol [3]. These quantifiable differences in both pharmacodynamics and clinical outcomes necessitate a targeted selection process for specific therapeutic or research endpoints, rather than a broad class-based substitution.

Tisercin (Levomepromazine) Evidence Guide: Head-to-Head Quantitative Comparison with Key Clinical Alternatives


Tisercin (Levomepromazine) vs. Chlorpromazine: Superior Clinical Global Impression (CGI) and Symptom Reduction in Schizophrenia

A meta-analysis of randomized controlled trials (RCTs) demonstrated that levomepromazine is superior to chlorpromazine in improving the Clinical Global Impression (CGI) severity score in patients with schizophrenia. The evidence also shows significantly better outcomes for levomepromazine on the Brief Psychiatric Rating Scale (BPRS) and the Positive and Negative Syndrome Scale (PANSS) [1].

Schizophrenia Clinical Efficacy Psychopharmacology

Tisercin (Levomepromazine) vs. Haloperidol: Significantly Reduced Extrapyramidal Symptom (EPS) Risk

In a direct head-to-head comparison, levomepromazine was associated with a substantially lower risk of causing tremor and the need for antiparkinsonian medication compared to the high-potency typical antipsychotic haloperidol [1]. This is a critical differentiator for safety and patient tolerability.

Adverse Effects Tolerability Extrapyramidal Symptoms

Tisercin (Levomepromazine) vs. Chlorpromazine and Risperidone: Distinct Safety Profile in Hypotension and Akathisia

Comparative analysis reveals a trade-off in the adverse effect profile of levomepromazine. It is associated with a lower incidence of akathisia compared to chlorpromazine but a higher risk of hypotension compared to the atypical antipsychotic risperidone [1]. This nuanced safety data is essential for informed selection.

Cardiovascular Safety Adverse Effects Comparative Tolerability

Tisercin (Levomepromazine) vs. Haloperidol: Comparable and Rapid Anti-Agitation Efficacy in Acute Schizophrenia

A naturalistic comparison study of intramuscular formulations found that levomepromazine and olanzapine both produced a more rapid anti-agitation effect than haloperidol in acutely agitated patients with schizophrenia [1]. Levomepromazine showed similar efficacy to the atypical antipsychotic olanzapine for this specific endpoint.

Agitation Acute Psychiatry Intramuscular Formulation

Tisercin (Levomepromazine) Best-Fit Research and Industrial Application Scenarios Based on Comparative Evidence


Preclinical and Clinical Studies on Extrapyramidal Symptom (EPS) Liability of Antipsychotics

Given its quantitatively lower risk of inducing tremor and need for antiparkinsonian medication compared to haloperidol [1], levomepromazine serves as an ideal reference compound or comparator arm in studies designed to elucidate the mechanisms of, or therapeutic strategies for, antipsychotic-induced EPS. Its use as a 'low EPS' typical antipsychotic benchmark can help contextualize the side-effect profiles of novel compounds.

Investigations into the Pharmacological Management of Acute Agitation

The evidence of rapid anti-agitation efficacy, comparable to olanzapine and superior in speed to haloperidol, supports the procurement of levomepromazine (particularly its intramuscular formulation) for research protocols examining the acute management of agitation in psychiatric or emergency settings [2]. It can be used to study the specific neurotransmitter pathways (e.g., histaminergic, adrenergic) that mediate rapid tranquilization.

Palliative Care Research Protocols for Sedation and Delirium Management

Levomepromazine's distinct pharmacodynamic profile, characterized by potent H1 and α-adrenergic antagonism, translates into a clinical utility for sedation and delirium management in end-of-life care [3]. Comparative studies in this setting have explored its efficacy against haloperidol and chlorpromazine, making it a crucial compound for procurement in palliative care clinical trials aiming to optimize symptom control with minimal intervention [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tisercin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.